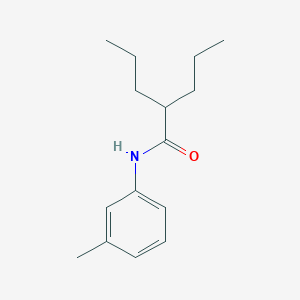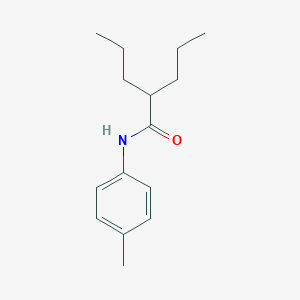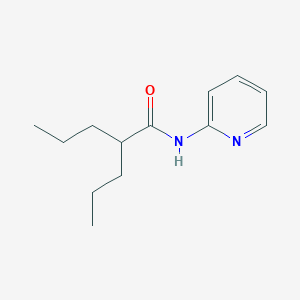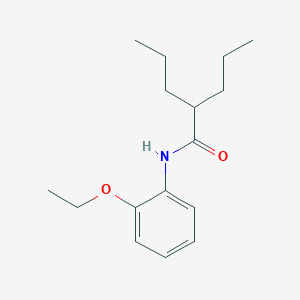
N-(2-ethoxyphenyl)-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-propylpentanamide, also known as NEPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NEPP belongs to the family of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system in the body. In
Mécanisme D'action
N-(2-ethoxyphenyl)-2-propylpentanamide acts as an inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids such as anandamide and 2-AG in the body. By inhibiting FAAH, N-(2-ethoxyphenyl)-2-propylpentanamide increases the levels of these endocannabinoids, which leads to the activation of cannabinoid receptors in the body. This activation results in various physiological and biochemical effects, including pain relief, anti-inflammatory effects, and modulation of mood and behavior.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2-propylpentanamide has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been demonstrated to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. N-(2-ethoxyphenyl)-2-propylpentanamide has also been shown to have anti-inflammatory effects in animal models of inflammation, such as the carrageenan-induced paw edema model. In addition, N-(2-ethoxyphenyl)-2-propylpentanamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-2-propylpentanamide has several advantages as a research tool for studying the endocannabinoid system. The compound is highly selective for FAAH, which makes it a useful tool for studying the role of FAAH in the body. In addition, N-(2-ethoxyphenyl)-2-propylpentanamide has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, N-(2-ethoxyphenyl)-2-propylpentanamide also has some limitations as a research tool. The compound has low solubility in water, which makes it difficult to administer in some experimental settings. In addition, N-(2-ethoxyphenyl)-2-propylpentanamide has not yet been tested in clinical trials, which limits its potential therapeutic applications.
Orientations Futures
N-(2-ethoxyphenyl)-2-propylpentanamide has several potential future directions for research. One area of interest is the use of N-(2-ethoxyphenyl)-2-propylpentanamide as a therapeutic agent for pain, inflammation, anxiety, and depression. Clinical trials will be necessary to determine the safety and efficacy of N-(2-ethoxyphenyl)-2-propylpentanamide in humans. Another area of interest is the development of new FAAH inhibitors with improved pharmacokinetic properties and selectivity. Finally, N-(2-ethoxyphenyl)-2-propylpentanamide could be used as a research tool to study the endocannabinoid system and its role in various physiological and pathological conditions.
Méthodes De Synthèse
N-(2-ethoxyphenyl)-2-propylpentanamide can be synthesized through a multi-step process that involves the reaction of 2-bromoethyl ethyl ether with 2-ethylphenol, followed by the reaction of the resulting product with 2-bromo-1-pentene. The final product is obtained through the reaction of the intermediate with propylamine. The yield of the synthesis method is around 40%.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-2-propylpentanamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. The compound has been shown to modulate the endocannabinoid system by inhibiting FAAH, which leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body. These endocannabinoids are known to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects.
Propriétés
Formule moléculaire |
C16H25NO2 |
|---|---|
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO2/c1-4-9-13(10-5-2)16(18)17-14-11-7-8-12-15(14)19-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,17,18) |
Clé InChI |
KATGGGQLFKVSNM-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1OCC |
SMILES canonique |
CCCC(CCC)C(=O)NC1=CC=CC=C1OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




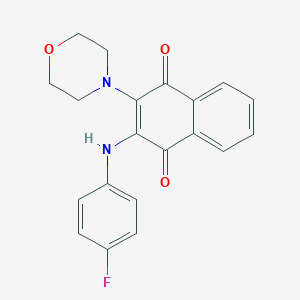
![Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate](/img/structure/B290283.png)
![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290292.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
methylphosphonate](/img/structure/B290295.png)
![Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate](/img/structure/B290298.png)
![Methyl 2-[3-benzyl-2-(ethylcarbamothioyl)-2,4-dioxo-1,3,2lambda5-benzodiazaphosphinin-1-yl]acetate](/img/structure/B290300.png)
